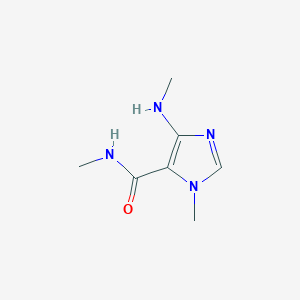
1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide
Overview
Description
1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide, also known as 5-Carbamoylphthalide, is a chemical compound with the molecular formula C9H7NO3 . It has a molecular weight of 177.16 g/mol .
Synthesis Analysis
The synthesis of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide has been reported in the literature. For instance, it has been synthesized from 5-Cyanophthalide . Further details about the synthesis process are not available in the retrieved sources.Physical And Chemical Properties Analysis
The compound has a computed XLogP3 value of -0.3, indicating its solubility properties . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The topological polar surface area is 69.4 Ų . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass are 177.042593085 g/mol . The compound has a complexity of 251 . The boiling point is predicted to be 420.8±45.0 °C and the density is 1.419 .Scientific Research Applications
1. Synthesis of Novel 1,3,4-Oxadiazole Derivatives
- Summary of Application : This compound is used as a starting material for the synthesis of novel 1,3,4-oxadiazole derivatives . These derivatives have been studied for their biological activity .
- Methods of Application : The structure of the synthesized compounds were confirmed by using IR, 1H NMR, 13C NMR and mass spectroscopy .
- Results or Outcomes : The synthesized derivatives were subjected to biological activity tests .
2. Adenylosuccinase Deficiency
- Summary of Application : This compound has been associated with Adenylosuccinase deficiency, an autosomal recessive inborn error of metabolism caused by an enzymatic defect in de novo purine synthesis (DNPS) pathway .
- Results or Outcomes : ADSL deficiency leads to the accumulation of toxic intermediates, including succinyladenosine (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr) in body fluids .
3. Citalopram Synthesis
- Summary of Application : 5-Carbamoylphthalide, another name for this compound, is a key intermediate for citalopram synthesis .
4. Antioxidant Research
- Summary of Application : The 1,3-benzofuran derivatives, including “1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide”, have been identified as novel antioxidants in medicinal chemistry .
- Results or Outcomes : The 1,3-benzofuran derivatives have very similar antioxidant activities with EC 50 values of 8.57, 9.72, 8.27 and 10.59 mM, respectively .
5. Natural Source and Bioactivity
- Summary of Application : Benzofuran compounds, including “1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide”, are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- Results or Outcomes : Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Safety And Hazards
properties
IUPAC Name |
1-oxo-3H-2-benzofuran-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWKISVRIBSFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)N)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234248 | |
| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide | |
CAS RN |
85118-25-8 | |
| Record name | 1,3-Dihydro-1-oxo-5-isobenzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















